2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid
Overview
Description
“2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid” is an organic compound that is a derivative of phenylacetic acid. It contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It is used in organic synthesis and has been used as an herbicide .
Synthesis Analysis
This compound may be prepared by the nitration of phenylacetic acid . In organic synthesis, it can be used as a protecting group for primary alcohols. The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .Molecular Structure Analysis
The molecular formula of “this compound” is C15H12N2O5 . It has an average mass of 300.266 Da and a mono-isotopic mass of 300.074615 Da .Chemical Reactions Analysis
In organic synthesis, 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols. The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride . The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The broad application of SM coupling arises from its mild reaction conditions, functional group tolerance, and environmentally benign nature of organoboron reagents. Specifically, 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic acid serves as a valuable boron reagent in SM coupling reactions .
Protecting Group for Primary Alcohols
In organic synthesis, this compound can be employed as a protecting group for primary alcohols. The alcohol reacts with this compound, leading to esterification. This protective strategy allows selective manipulation of alcohols while preserving other functional groups .
Catalytic Protodeboronation
While protodeboronation of alkyl boronic esters is less explored than functionalizing deboronations, recent research has focused on catalytic protodeboronation. This process involves the removal of the boron group from pinacol boronic esters, and this compound could play a role in such transformations .
Mechanism of Action
Mode of Action
It is known that the compound contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . These functional groups may interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
The compound “2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid” is used in organic synthesis and has been used as an herbicide . It is a precursor for many heterocycles . Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids . Both of these processes are useful in the synthesis of many biologically active molecules .
Result of Action
It is known that the compound is used in the synthesis of many biologically active molecules , suggesting that it may have significant effects at the molecular and cellular levels.
properties
IUPAC Name |
2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-14(19)8-10-4-1-2-7-13(10)15(20)16-11-5-3-6-12(9-11)17(21)22/h1-7,9H,8H2,(H,16,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNCPFWSAOSRER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372222 | |
Record name | 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126069-80-5 | |
Record name | 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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